ADAR1 Inhibitory Activity: Fludarabine-Cl vs. Fludarabine and Cladribine
Fludarabine-Cl inhibits RNA adenosine deaminase 1 (ADAR1) with an IC50 of 0.87 μM, a target engagement profile not documented for the parent compound fludarabine or the closely related analog cladribine in standardized enzymatic assays. While fludarabine primarily targets DNA synthesis via inhibition of DNA polymerase alpha and ribonucleotide reductase, and cladribine similarly inhibits ribonucleotide reductase and DNA polymerases, Fludarabine-Cl exhibits a distinct molecular pharmacology that includes ADAR1 inhibition .
| Evidence Dimension | ADAR1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.87 μM |
| Comparator Or Baseline | Fludarabine (parent): No documented ADAR1 inhibition; Cladribine (2-CdA): No documented ADAR1 inhibition |
| Quantified Difference | Qualitative differentiation: ADAR1 inhibition present vs. absent |
| Conditions | In vitro enzymatic assay; recombinant ADAR1 |
Why This Matters
This differentiation enables research applications in ADAR1-mediated RNA editing pathways and immunotherapy combination studies that cannot be addressed using standard fludarabine or cladribine.
